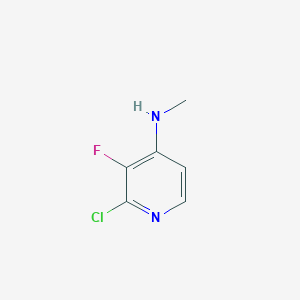![molecular formula C14H11Cl2NO B12455464 (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol CAS No. 303098-33-1](/img/structure/B12455464.png)
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an imine linkage to a dichlorophenyl group
Preparation Methods
The synthesis of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol typically involves the condensation of 3-aminophenylmethanol with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol can be compared with other similar compounds, such as:
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)propanol: Similar structure but with a propanol group instead of methanol.
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)butanol: Similar structure but with a butanol group instead of methanol.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
303098-33-1 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
[3-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanol |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-4-11(14(16)7-12)8-17-13-3-1-2-10(6-13)9-18/h1-8,18H,9H2 |
InChI Key |
DWCSNKHXSUZRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)



![2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)

![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)


